tert-Butyl[(2,2-dimethylpent-4-en-1-yl)oxy]diphenylsilane
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Overview
Description
tert-Butyl[(2,2-dimethylpent-4-en-1-yl)oxy]diphenylsilane is an organosilicon compound with the molecular formula C13H28OSi. This compound is characterized by the presence of a tert-butyl group, a dimethylpent-4-en-1-yl group, and a diphenylsilane moiety. It is commonly used in organic synthesis and various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl[(2,2-dimethylpent-4-en-1-yl)oxy]diphenylsilane typically involves the reaction of tert-butyl alcohol with 2,2-dimethylpent-4-en-1-ol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch processes where the reactants are mixed in reactors equipped with temperature and pressure control systems. The reaction mixture is then purified using distillation or chromatography techniques to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl[(2,2-dimethylpent-4-en-1-yl)oxy]diphenylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides or amines; reactions are conducted under mild to moderate temperatures.
Major Products Formed
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted silanes with different functional groups.
Scientific Research Applications
tert-Butyl[(2,2-dimethylpent-4-en-1-yl)oxy]diphenylsilane is widely used in scientific research due to its versatility:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl[(2,2-dimethylpent-4-en-1-yl)oxy]diphenylsilane involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, facilitating the formation of new chemical bonds. Its unique structure allows it to participate in a wide range of chemical transformations, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyldimethylsilyloxyacetaldehyde
- tert-Butyldimethyl(propargyloxy)silane
- tert-Butyldimethyl(prop-2-yn-1-yloxy)silane
Uniqueness
tert-Butyl[(2,2-dimethylpent-4-en-1-yl)oxy]diphenylsilane stands out due to its unique combination of functional groups, which provides it with distinct reactivity and stability compared to other similar compounds. Its ability to undergo a variety of chemical reactions under mild conditions makes it particularly valuable in both research and industrial applications .
Properties
CAS No. |
439692-57-6 |
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Molecular Formula |
C23H32OSi |
Molecular Weight |
352.6 g/mol |
IUPAC Name |
tert-butyl-(2,2-dimethylpent-4-enoxy)-diphenylsilane |
InChI |
InChI=1S/C23H32OSi/c1-7-18-23(5,6)19-24-25(22(2,3)4,20-14-10-8-11-15-20)21-16-12-9-13-17-21/h7-17H,1,18-19H2,2-6H3 |
InChI Key |
DPCBKSQTUXBGIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C)(C)CC=C |
Origin of Product |
United States |
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